ARRY-382 was developed by Array BioPharma Inc. and is classified as an antineoplastic agent. Its primary therapeutic application is in oncology, targeting various advanced solid tumors. The compound has undergone several clinical trials to evaluate its safety and efficacy in combination with other treatments, such as pembrolizumab, a programmed cell death protein 1 (PD-1) inhibitor .
The synthesis of ARRY-382 involves a series of chemical reactions designed to construct its complex molecular structure. The key steps include:
The detailed synthetic pathway has not been fully disclosed in public literature but involves standard organic synthesis techniques commonly used in medicinal chemistry.
The molecular formula of ARRY-382 is , with a molecular weight of approximately 548.68 g/mol. The compound features an intricate structure characterized by multiple rings and functional groups that facilitate its interaction with CSF-1R.
The InChIKey for ARRY-382 is JUPOTOIJLKDAPF-UHFFFAOYSA-N, which provides a unique identifier for chemical substances .
As a small-molecule inhibitor, ARRY-382 primarily engages in competitive inhibition at the CSF-1R binding site. The interactions involve:
These interactions are crucial for its mechanism of action in modulating tumor-associated macrophage activity.
The mechanism of action for ARRY-382 involves:
Clinical studies have shown that this dual action can significantly impact tumor progression and patient outcomes when combined with other immunotherapies.
The physical properties of ARRY-382 include:
Chemical properties include:
Further analyses such as thermal stability and spectroscopic data (NMR, IR) would provide additional insights into its physical characteristics but are not extensively documented in available literature .
ARRY-382 has been primarily investigated for its potential applications in oncology:
Clinical trials have indicated promising results regarding its safety profile and preliminary efficacy, paving the way for further development in cancer treatment strategies .
Colony-Stimulating Factor-1 Receptor (CSF-1R), a type III receptor tyrosine kinase, is primarily expressed on monocytes, macrophages, osteoclasts, and myeloid-derived suppressor cells (MDSCs). Its activation by ligands CSF-1 or IL-34 triggers downstream signaling cascades (PI3K-AKT, MAPK, JAK-STAT), governing the proliferation, differentiation, and chemotaxis of myeloid-lineage cells [4] [6]. Within the tumor microenvironment (TME), CSF-1R signaling drives the polarization of tumor-associated macrophages (TAMs) toward an immunosuppressive M2 phenotype. These TAMs secrete cytokines (e.g., IL-10, TGF-β) and angiogenic factors (e.g., VEGF), fostering immune evasion, angiogenesis, and metastasis [2] [4] [6]. In pancreatic ductal adenocarcinoma (PDA) and other solid tumors, M2-TAMs correlate with poor prognosis due to their role in suppressing cytotoxic T-cell activity and promoting stromal remodeling [2] [6].
Table 1: Functional Roles of CSF-1R in Oncogenesis
Biological Process | Mechanism | Impact on Cancer |
---|---|---|
TAM Polarization | Induction of M2 phenotype via PI3K-AKT | Immunosuppression, angiogenesis |
Cytokine Secretion | Production of IL-10, TGF-β, HGF | Tumor cell survival, metastasis |
Stromal Interactions | Crosstalk with CAFs via CSF1-CSF1R axis | ECM remodeling, therapy resistance |
Myeloid Cell Recruitment | Chemotaxis of monocytes to TME | TME immunosuppression |
The CSF-1/CSF-1R axis represents a therapeutic vulnerability due to its central role in sustaining the immunosuppressive TME. Preclinical studies demonstrate that CSF-1R inhibition:
Table 2: Preclinical Evidence for CSF-1R Targeting
Cancer Type | Model System | Key Findings |
---|---|---|
Pancreatic Cancer | Transgenic mice | CSF-1R inhibition + anti–PD-1 enhances T-cell infiltration and tumor regression |
Chronic Lymphocytic Leukemia (CLL) | Primary patient samples | ARRY-382 eliminates nurse-like cells (NLCs), reducing leukemia cell viability |
Acute Myeloid Leukemia (AML) | Ex vivo screening | 23% of samples show sensitivity to CSF-1R inhibition via HGF paracrine disruption |
ARRY-382 (PF-07265804) is an oral, ATP-competitive inhibitor of CSF-1R with an IC₅₀ of 9 nM. Its high selectivity distinguishes it from multi-kinase inhibitors (e.g., pexidartinib), minimizing off-target effects against KIT, FLT3, or PDGFRβ [5] [6] [7]. Key attributes include:
Table 3: ARRY-382 vs. Other CSF-1R Inhibitors in Clinical Development
Inhibitor | CSF-1R IC₅₀ (nM) | Key Off-Targets | Clinical Stage |
---|---|---|---|
ARRY-382 | 9 | None | Phase 1b/2 (solid tumors) |
Pexidartinib (PLX3397) | 13 | KIT, FLT3 | FDA-approved for TGCT |
BLZ945 | 1 | None | Phase 1 (glioblastoma) |
Edicotinib (JNJ-40346527) | 3.2 | KIT, FLT3 | Phase 1 (lymphoma) |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8